BenchChemオンラインストアへようこそ!

Phenylalanine, alpha-phenyl-

Physicochemical profiling Chromatographic method development Peptide drug design

Phenylalanine, alpha-phenyl- (CAS 56594-95-7; IUPAC: 2-amino-2,3-diphenylpropanoic acid), is a non-proteinogenic, alpha,alpha-disubstituted amino acid with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol. It is characterized as a white to off-white crystalline powder with a reported melting point of 279–280 °C (decomposition) and predicted pKa of 1.74 ± 0.10.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 56594-95-7
Cat. No. B1274230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanine, alpha-phenyl-
CAS56594-95-7
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)O)N
InChIInChI=1S/C15H15NO2/c16-15(14(17)18,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,18)/t15-/m1/s1
InChIKeyYMCRTUKBQGPJNL-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Phenyl-phenylalanine (CAS 56594-95-7): Structural Identity and Procurement Baseline for the Diphenyl-Substituted Unnatural Amino Acid


Phenylalanine, alpha-phenyl- (CAS 56594-95-7; IUPAC: 2-amino-2,3-diphenylpropanoic acid), is a non-proteinogenic, alpha,alpha-disubstituted amino acid with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . It is characterized as a white to off-white crystalline powder with a reported melting point of 279–280 °C (decomposition) and predicted pKa of 1.74 ± 0.10 . Unlike natural L-phenylalanine (C₉H₁₁NO₂, MW 165.19), this compound bears an additional phenyl substituent at the alpha-carbon, creating a sterically hindered quaternary center that fundamentally alters its conformational properties, hydrophobicity, and reactivity profile relative to canonical amino acid building blocks .

Why Generic Phenylalanine or 3,3-Diphenylalanine Cannot Substitute for alpha-Phenyl-phenylalanine (CAS 56594-95-7) in Research and Development Workflows


Substituting alpha-phenyl-phenylalanine with natural L-phenylalanine (CAS 63-91-2) or the regioisomeric 3,3-diphenylalanine (CAS 149597-92-2) introduces critical structural and physicochemical divergence that invalidates comparative SAR, peptide conformation, and pharmacokinetic modeling. Natural phenylalanine lacks the alpha-quaternary center, conferring unrestricted Calpha rotation and fundamentally different backbone dihedral angle preferences in peptides [1]. The 3,3-diphenylalanine regioisomer, while sharing identical molecular formula and weight, positions both phenyl rings on the beta-carbon, yielding a distinct spatial orientation of aromatic pharmacophores and different hydrogen-bonding geometry that cannot recapitulate the alpha-phenyl steric environment [2]. These differences are non-trivial for procurement decisions: a building block selected for alpha,alpha-disubstitution-induced helical propensity or for positioning a phenyl ring at a specific protease S1' pocket cannot be functionally replaced without altering the design hypothesis being tested.

Quantitative Differentiation Evidence for alpha-Phenyl-phenylalanine (CAS 56594-95-7) Versus Closest Analogs


Molecular Weight and Hydrophobicity Differential Versus L-Phenylalanine Drives Chromatographic Retention and Membrane Partitioning Divergence

Alpha-phenyl-phenylalanine (MW 241.29 g/mol) exhibits a molecular weight increase of 46% over L-phenylalanine (MW 165.19 g/mol) due to the additional phenyl substituent at the alpha-carbon . This mass increase is accompanied by substantially higher predicted hydrophobicity: the ACD/LogP for the diastereomeric di-diphenylalanine scaffold is reported as 2.48, compared to approximately -1.38 to -1.50 for L-phenylalanine . The increased logP translates to stronger reversed-phase HPLC retention and altered membrane permeability predictions, which directly impact peptide-level DMPK parameters when this building block is incorporated into peptide therapeutics .

Physicochemical profiling Chromatographic method development Peptide drug design

Melting Point and Thermal Stability Differentiation Versus L-Phenylalanine Provides an Operational Criterion for Solid-Phase Peptide Synthesis and Storage

Alpha-phenyl-phenylalanine exhibits a melting point (decomposition) of 279–280 °C, compared to 270–275 °C (decomposition) for L-phenylalanine . While both decompose upon melting, the higher decomposition onset temperature of alpha-phenyl-phenylalanine indicates marginally greater thermal tolerance, relevant for microwave-assisted solid-phase peptide synthesis (SPPS) protocols where transient elevated temperatures are encountered during coupling and deprotection cycles . This 5–10 °C differential, though modest, reduces the risk of thermal degradation byproducts during automated synthesis runs compared to peptides relying exclusively on natural phenylalanine residues at sterically sensitive positions.

Thermal analysis Solid-phase peptide synthesis Chemical storage stability

Alpha-Quaternary Carbon Enforces Conformational Restriction Not Achievable by Natural Phenylalanine — A Structural Rationale for Peptide Secondary Structure Engineering

Alpha-phenyl-phenylalanine is a member of the alpha,alpha-disubstituted amino acid family, wherein the alpha-carbon bears two non-hydrogen substituents (a phenyl ring and a benzyl/aminocarboxyl group) rather than the single side chain found in proteinogenic amino acids [1]. This quaternary geometry restricts the backbone phi/psi torsional space, strongly favoring specific secondary structure elements such as 3₁₀-helical or alpha-helical conformations when incorporated into peptides [2]. By contrast, natural L-phenylalanine (a mono-substituted alpha-carbon) explores a broad Ramachandran space and does not impose a dominant conformational preference. Molecular mechanics studies on diphenylalanine-containing dipeptide models confirm that the conformational preferences are sensitive to side-chain torsion with characteristic phi/psi minima distinct from those of L-alanine or L-phenylalanine [3]. This property is not shared by the 3,3-diphenylalanine regioisomer, which retains a mono-substituted alpha-carbon and thus lacks the same conformational restriction.

Peptide conformational design Foldamer chemistry Alpha,alpha-disubstituted amino acids

Regioisomeric Differentiation from 3,3-Diphenylalanine: Pharmacophoric Geometry of the Phenyl Substituents Determines Target Binding Orientations

Alpha-phenyl-phenylalanine (CAS 56594-95-7) positions one phenyl group on the alpha-carbon and one on the beta-carbon (C2 and C3 of the propanoic acid backbone), whereas its regioisomer 3,3-diphenylalanine (CAS 149597-92-2) places both phenyl rings on the beta-carbon [1]. This regiochemical difference yields distinct spatial vectors for the two aromatic pharmacophores. In the context of VLA-4 integrin antagonist design, phenylalanine derivatives with varying substitution patterns have been systematically explored, with 3D-QSAR models demonstrating that the relative orientation of aromatic substituents is a key determinant of antagonistic potency [2]. The alpha-phenyl substitution creates a unique pharmacophoric geometry — the alpha-phenyl occupies space proximate to the backbone amide, while the beta-benzyl group extends laterally — that cannot be mimicked by any beta,beta-disubstituted analog.

Medicinal chemistry SAR Integrin antagonists Pharmacophore modeling

Enantiomeric Availability and Chiral Purity Specifications Enable Stereospecific Incorporation Where Racemic Mixtures Are Inadequate

Alpha-phenyl-phenylalanine is commercially available as the single (R)-enantiomer (CAS 56594-95-7 entries specifying (2R)-2-amino-2,3-diphenylpropanoic acid), with chiral HPLC methods established for the separation of its enantiomers from ring- and alpha-methyl-substituted phenylalanine analogs [1]. In contrast, many generic phenylalanine building blocks are supplied as racemates or with lower enantiomeric excess specifications . For applications requiring defined stereochemistry at the quaternary alpha-carbon — such as the synthesis of diastereomerically pure pseudopeptide enzyme inhibitors — procurement of the enantiopure form eliminates the need for in-house chiral resolution, reducing synthesis step count and improving overall yield [2].

Chiral synthesis Enantiomeric resolution Peptide stereochemistry

Synthetic Accessibility and Scalability Assessment: Alpha-Phenyl Substitution Imposes Distinct Synthetic Challenges Relative to Beta-Substituted Analogs

The synthesis of alpha-phenyl-phenylalanine requires construction of a sterically hindered quaternary carbon center at the alpha-position, a challenge not encountered with 3,3-diphenylalanine, which can be accessed via electrophilic amination of 3,3-diphenylpropionic acid — a mono-substituted alpha-carbon transformation [1]. The alpha-phenyl variant demands methodologies such as Pd-catalyzed carbonylative alpha-arylation of azlactones or direct alkylation of chiral alanine derivatives, which have been demonstrated for alpha,alpha-disubstituted amino acids in general but are more demanding than beta-substitution chemistry [2]. This synthetic complexity is reflected in the compound's market pricing: the CymitQuimica listing at €1,173 per gram (95% purity) positions it approximately 10–50x above the cost of generic L-phenylalanine, consistent with the additional synthetic steps and chiral resolution requirements .

Process chemistry Amino acid synthesis Scale-up feasibility

Application Scenarios Where alpha-Phenyl-phenylalanine (CAS 56594-95-7) Provides Verifiable Advantages Over Alternative Amino Acid Building Blocks


Peptide Foldamer Design Requiring Helix-Inducing Quaternary Alpha-Carbon Residues

Alpha,alpha-disubstituted amino acids are the gold standard for inducing stable 3₁₀- or alpha-helical conformations in short peptides. CAS 56594-95-7 delivers this property through its alpha-phenyl quaternary carbon, whereas natural phenylalanine and 3,3-diphenylalanine (both mono-substituted at Calpha) do not constrain backbone dihedral angles. Researchers designing helix-stabilized peptide inhibitors or foldamer-based biomimetics should prioritize this building block when conformational rigidity at a specific sequence position is experimentally required [1]. The molecular mechanics evidence for diphenylalanine-containing dipeptides confirms distinct conformational minima versus L-alanine controls [2].

VLA-4 Integrin Antagonist Lead Optimization Requiring Defined Aromatic Pharmacophore Geometry

Phenylalanine derivatives constitute a major chemotype in VLA-4 integrin antagonist development, where 3D-QSAR models have demonstrated that the spatial arrangement of aromatic substituents directly correlates with antagonistic potency [1]. The alpha-phenyl substitution pattern of CAS 56594-95-7 places one aromatic ring in a unique spatial position — proximal to the backbone amide — that cannot be replicated by beta,beta-disubstituted analogs. Medicinal chemistry teams pursuing SAR around integrin alpha4-beta1 or alpha4-beta7 antagonists should procure this specific regioisomer when the pharmacophore hypothesis requires an alpha-oriented phenyl group.

Synthesis of Stereochemically Defined Pseudopeptide Enzyme Inhibitors

Diphenylalanine (as the free amino acid) has documented utility as a precursor for pseudopeptide analogues that inhibit specific enzymes [1]. When the biological target exhibits stereospecific recognition — as is typical for protease active sites — the availability of enantiopure (R)-2-amino-2,3-diphenylpropanoic acid eliminates the need for post-synthetic chiral resolution. This is particularly valuable in multi-step solid-phase syntheses where a single diastereomer must be carried through coupling, deprotection, and cleavage without epimerization at the quaternary center [2].

Physicochemical Property Modulation of Peptide Therapeutics Through Enhanced Lipophilicity

Incorporation of CAS 56594-95-7 into a peptide sequence introduces a +46% molecular weight increase and approximately 4 log unit gain in LogP compared to a natural phenylalanine residue [1]. This predictable shift can be exploited rationally: for peptide drug candidates requiring increased membrane permeability or altered pharmacokinetic distribution, the diphenyl amino acid serves as a quantifiable hydrophobicity modulator. The limited aqueous solubility of alpha-phenyl-phenylalanine (versus ~16–29 g/L for L-phenylalanine) must be factored into formulation strategies but is itself a measurable design parameter [2].

Quote Request

Request a Quote for Phenylalanine, alpha-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.